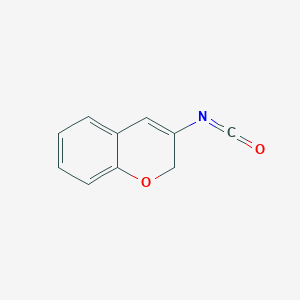![molecular formula C8H6K2O13Sb2 B12356330 dipotassium;5,11-dioxo-2,6,8,12,13,14-hexaoxa-1,7-distibatricyclo[8.2.1.14,7]tetradecane-3,9-dicarboxylate;hydrate](/img/structure/B12356330.png)
dipotassium;5,11-dioxo-2,6,8,12,13,14-hexaoxa-1,7-distibatricyclo[8.2.1.14,7]tetradecane-3,9-dicarboxylate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium;5,11-dioxo-2,6,8,12,13,14-hexaoxa-1,7-distibatricyclo[821It is a white powder or lumps and is known for its use in various industrial and medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of dipotassium;5,11-dioxo-2,6,8,12,13,14-hexaoxa-1,7-distibatricyclo[8.2.1.14,7]tetradecane-3,9-dicarboxylate;hydrate involves dissolving potassium tartrate in water and adding antimony trioxide in a 2:1 molar ratio. The mixture is heated and stirred until the antimony trioxide dissolves completely. The solution is then concentrated by heating, cooled to allow crystallization, and the crystals are filtered and dried under vacuum .
Industrial Production Methods
In industrial settings, the production process is scaled up by using larger reactors and more efficient filtration and drying techniques. The reaction conditions are carefully controlled to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Dipotassium;5,11-dioxo-2,6,8,12,13,14-hexaoxa-1,7-distibatricyclo[8.2.1.14,7]tetradecane-3,9-dicarboxylate;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of antimony.
Reduction: It can be reduced to lower oxidation states of antimony using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where the potassium ions are replaced by other cations.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation states of antimony, while reduction reactions may produce lower oxidation states .
Scientific Research Applications
Dipotassium;5,11-dioxo-2,6,8,12,13,14-hexaoxa-1,7-distibatricyclo[8.2.1.14,7]tetradecane-3,9-dicarboxylate;hydrate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and analytical techniques.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Industry: The compound is used in the textile industry to facilitate the binding of certain dyes to fabrics.
Mechanism of Action
The mechanism of action of dipotassium;5,11-dioxo-2,6,8,12,13,14-hexaoxa-1,7-distibatricyclo[8.2.1.14,7]tetradecane-3,9-dicarboxylate;hydrate involves its interaction with cellular components. In medical applications, it acts as an antiparasitic agent by interfering with the metabolic processes of parasites, leading to their death. The compound targets specific enzymes and pathways within the parasites, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
Antimony potassium tartrate trihydrate: Similar in structure and used for similar applications.
Potassium antimonyl tartrate sesquihydrate: Another related compound with similar uses in medicine and industry.
Uniqueness
Dipotassium;5,11-dioxo-2,6,8,12,13,14-hexaoxa-1,7-distibatricyclo[8.2.1.14,7]tetradecane-3,9-dicarboxylate;hydrate is unique due to its specific molecular structure, which allows it to interact with various biological and chemical systems in distinct ways. Its ability to form stable complexes with other molecules makes it valuable in both research and industrial applications .
Properties
Molecular Formula |
C8H6K2O13Sb2 |
|---|---|
Molecular Weight |
631.84 g/mol |
IUPAC Name |
dipotassium;5,11-dioxo-2,6,8,12,13,14-hexaoxa-1,7-distibatricyclo[8.2.1.14,7]tetradecane-3,9-dicarboxylate;hydrate |
InChI |
InChI=1S/2C4H4O6.2K.H2O.2Sb/c2*5-1(3(7)8)2(6)4(9)10;;;;;/h2*1-2H,(H,7,8)(H,9,10);;;1H2;;/q2*-2;2*+1;;2*+3/p-4 |
InChI Key |
BBUFTTIHMIIQLI-UHFFFAOYSA-J |
Canonical SMILES |
C12C(O[Sb]3OC(C(O[Sb](O1)OC2=O)C(=O)[O-])C(=O)O3)C(=O)[O-].O.[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-methanone-2,4,5,6,7-d5](/img/structure/B12356251.png)
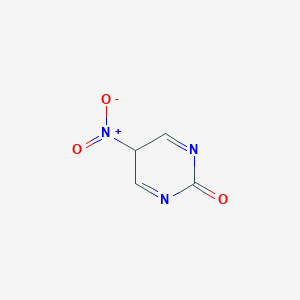

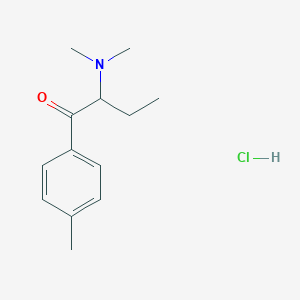
![5-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(7aH)-one](/img/structure/B12356273.png)
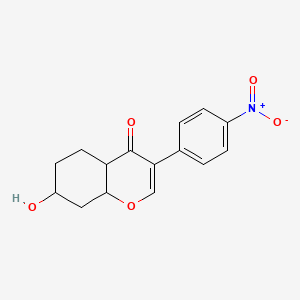
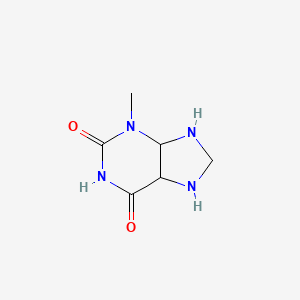
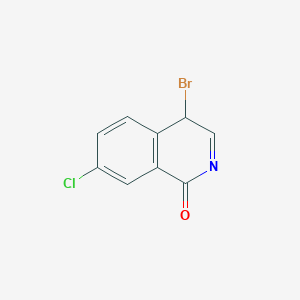
![5-[(2R)-oxiran-2-yl]-8-phenylmethoxy-4aH-quinolin-2-one](/img/structure/B12356292.png)
![4-oxo-3aH-furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12356294.png)
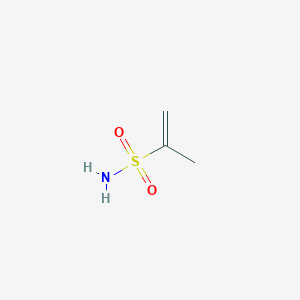

![3-amino-N-[(2E)-1-methylazepan-2-ylidene]benzene-1-sulfonamide](/img/structure/B12356320.png)
